2-Amino-N-methyl-3-nitrobenzamide
Description
2-Amino-N-methyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position, an amino group at the 2-position, and a methyl substituent on the amide nitrogen. Its molecular formula is C₈H₉N₃O₃, with a molecular weight of 195.18 g/mol. The compound’s structure imparts unique electronic and steric properties, making it relevant in organic synthesis and pharmaceutical research. The nitro group acts as a strong electron-withdrawing moiety, influencing reactivity in electrophilic substitution or metal-catalyzed reactions, while the amino group provides a site for further functionalization .
Properties
CAS No. |
61063-12-5 |
|---|---|
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2-amino-N-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C8H9N3O3/c1-10-8(12)5-3-2-4-6(7(5)9)11(13)14/h2-4H,9H2,1H3,(H,10,12) |
InChI Key |
GJDJNLKPKHOBSN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electron Effects: The nitro group in this compound enhances electrophilic substitution resistance compared to methyl-substituted analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .
- Directing Groups: Unlike the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the amino and nitro groups in the target compound may act as dual directing groups in metal-catalyzed C–H activation .
- Steric Hindrance: The trichloroethyl and thiourea groups in N-(1-((anilinocarbothioyl)amino)-2,2,2-trichloroethyl)-3-nitrobenzamide introduce steric bulk, limiting its utility in small-molecule catalysis compared to the less hindered target compound .
Physicochemical Properties
Solubility and Stability
Notes:
- The methyl group on the amide nitrogen in this compound likely improves thermal stability compared to unmethylated analogs .
- Imine-containing derivatives (e.g., 2-({3-nitrobenzylidene}amino)benzamide) exhibit lower stability under basic conditions due to hydrolytic cleavage .
Limitations
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